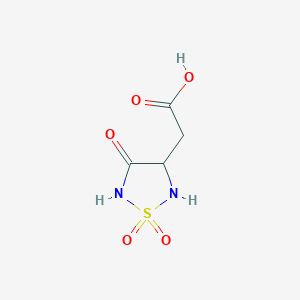
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is a heterocyclic compound containing a thiadiazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazolidine derivative with an acetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce thiadiazolidine derivatives with different oxidation states .
科学的研究の応用
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiadiazolidine ring structure and has been studied for its antimicrobial and anticancer properties.
Uniqueness
2-(1,1-Dioxido-4-oxo-1,2,5-thiadiazolidin-3-yl)acetic acid is unique due to its specific structural features and the presence of both an acetic acid moiety and a thiadiazolidine ring.
特性
分子式 |
C4H6N2O5S |
|---|---|
分子量 |
194.17 g/mol |
IUPAC名 |
2-(1,1,4-trioxo-1,2,5-thiadiazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C4H6N2O5S/c7-3(8)1-2-4(9)6-12(10,11)5-2/h2,5H,1H2,(H,6,9)(H,7,8) |
InChIキー |
JLFJSRSLXFOOCW-UHFFFAOYSA-N |
正規SMILES |
C(C1C(=O)NS(=O)(=O)N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


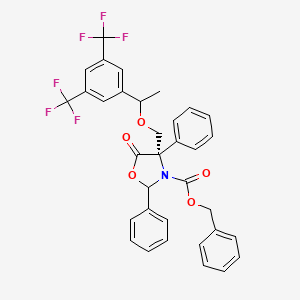
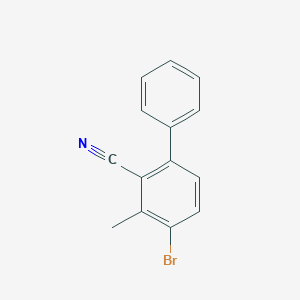

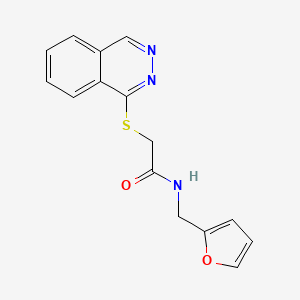

![N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14870055.png)
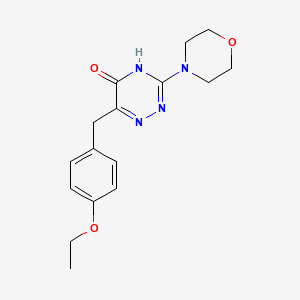
![N-methyl-1-(2-oxaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B14870061.png)
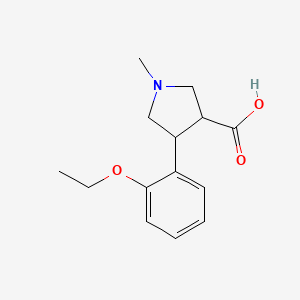
![3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14870069.png)


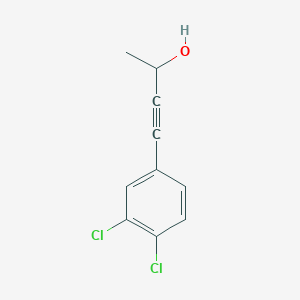
![4,6-Dichloro-2-(methylthio)-5-{[({[4-(trifluoromethoxy)anilino]carbonyl}oxy)imino]methyl}pyrimidine](/img/structure/B14870094.png)
